1S/C11H15NO2.ClH/c13-11(14)7-4-8-12-9-10-5-2-1-3-6-10;/h1-3,5-6,12H,4,7-9H2,(H,13,14);1H
.
4-(benzylamino)butanoic acid hydrochloride is a chemical compound with the molecular formula CHClNO. It is a hydrochloride salt of 4-(benzylamino)butanoic acid, characterized by the presence of a benzylamine group attached to a butanoic acid backbone. This compound is significant in various scientific research applications due to its unique chemical properties and potential biological activities.
The compound can be synthesized through the reaction of 4-aminobutanoic acid with benzyl chloride in the presence of a base, such as sodium hydroxide. It falls under the category of amino acids and their derivatives, specifically classified as an amino acid derivative due to the presence of both an amine and a carboxylic acid functional group. Its CAS number is 57054-96-3, which is used for identification in chemical databases.
The synthesis of 4-(benzylamino)butanoic acid hydrochloride typically involves:
4-(benzylamino)butanoic acid hydrochloride can undergo various chemical reactions:
The mechanism of action for 4-(benzylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The benzylamine group may interact with various enzymes and receptors, potentially modulating their activity. This interaction is critical for understanding its therapeutic potential and biological effects.
4-(benzylamino)butanoic acid hydrochloride has several applications across various fields:
This compound's versatility makes it valuable in both academic research and industrial applications, contributing to advancements in chemistry and pharmacology.
The synthesis of 4-(benzylamino)butanoic acid hydrochloride hinges on strategic bond formation between the benzylamine moiety and the γ-carbon of butanoic acid derivatives. The predominant industrial route involves nucleophilic substitution, where 4-aminobutanoic acid (GABA) reacts with benzyl chloride under basic conditions. Sodium hydroxide deprotonates the primary amine of GABA, enhancing its nucleophilicity for attack on the benzyl carbon. Subsequent hydrochloric acid treatment yields the crystalline hydrochloride salt, which improves stability and solubility [8]. This method offers scalability but faces challenges in regioselectivity due to potential over-alkylation.
Alternative pathways leverage activated esters like N-hydroxysuccinimide (NHS) derivatives of 4-bromobutanoic acid. Benzylamine displacement of bromide proceeds efficiently in polar aprotic solvents (DMF, acetonitrile), yielding protected intermediates that undergo acidic deprotection. Microwave-assisted synthesis has reduced reaction times from hours to minutes while maintaining yields >85% . Benzylamine derivatives with electron-withdrawing groups (e.g., p-nitrobenzylamine) demonstrate enhanced reactivity but require additional reduction steps, complicating the synthesis.
Table 1: Benzylamine Incorporation Strategies
Method | Reagents/Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Nucleophilic Substitution | GABA, BnCl, NaOH, HCl | 70-78 | Scalable, minimal protecting groups |
Activated Ester Route | NHS-bromobutanoate, BnNH₂, DMF | 82-89 | High regioselectivity |
Microwave-Assisted | GABA, BnBr, K₂CO₃, MW, 100°C | 85-92 | Rapid reaction (10-15 min) |
Pharmaceutical applications drive methodological refinements. KP-363—a benzylamine-derived antifungal—exemplifies how structural modifications enhance bioactivity [2]. Similarly, peptidomimetic derivatives like KVD-001 (Phase II candidate) incorporate α-hydroxy modifications to the benzylamino-butanoic acid backbone, improving target selectivity [2]. These cases underscore the scaffold’s versatility in drug design.
Reductive amination bypasses alkylation side products by condensing carbonyl compounds with amines followed by in situ reduction. For 4-(benzylamino)butanoic acid synthesis, 4-oxobutanoic acid (succinic semialdehyde) reacts with benzylamine under catalytic hydrogenation. Palladium on carbon (Pd/C) or rhodium complexes facilitate imine reduction at 50–100 psi H₂, yielding the secondary amine directly [6]. Sodium cyanoborohydride (NaBH₃CN) serves as a milder reductant in aqueous/organic biphasic systems, selectively reducing the iminium ion over aldehydes at pH 7–8 [6].
Recent advances employ transition-metal catalysis for C–H activation. Rh(I) and Rh(II) complexes enable ortho-alkylation of benzylamines with alkenes using picolinamide directing groups. At 160–170°C, Rh₂(OAc)₄ achieves quantitative yields in toluene with pivalic acid as an additive [5]. Flow chemistry adaptations enhance this process: residence times under 10 minutes afford 89% yield with superior heat/mass transfer compared to batch reactors [5].
Table 2: Reductive Amination Catalysts
Catalyst System | Conditions | Yield (%) | Turnover Frequency (h⁻¹) |
---|---|---|---|
Pd/C (5 mol%) | H₂ (50 psi), EtOH, 25°C | 76 | 15.2 |
NaBH₃CN | MeOH/H₂O, pH 7, 40°C | 81 | N/A |
Rh₂(OAc)₄ | Toluene, 170°C, 16 h | 99 | 6.2 |
Rh(I)/PivOH (flow) | Toluene, 170°C, 7.5 min | 89 | 712 |
Limitations persist with α,β-unsaturated carbonyls, where competitive Michael addition occurs. Sterically hindered ketones (e.g., di-tert-butyl ketone) exhibit poor reactivity, necessitating stoichiometric reductants [6].
Multi-step syntheses demand orthogonal protection to prevent side reactions. The carboxylic acid group in 4-aminobutanoic acid typically adopts tert-butyl esters (Boc₂O/ DMAP) or benzyl esters (BnBr, K₂CO₃), stable under basic amination conditions but cleavable via TFA or hydrogenolysis [8]. For the amine, N-Boc protection allows selective benzylation at the carboxylate, while N-Cbz groups enable hydrogenolytic deprotection concurrent with ester reduction .
Notably, N-Boc-4-bromobutanoate couples with benzylamine in DMF at 60°C. Subsequent HCl/dioxane treatment removes Boc, directly furnishing the hydrochloride salt without purification. This route achieves 90% purity but requires careful pH control to prevent ester hydrolysis [8]. Silane-based protections (e.g., TBDMS) are avoided due to sensitivity toward nucleophiles.
Table 3: Protecting Group Performance
Protecting Group | Deprotection Method | Compatibility Issues | Overall Yield (%) |
---|---|---|---|
N-Boc | TFA or HCl/dioxane | Acid-sensitive byproducts | 78–85 |
N-Cbz | H₂/Pd-C | Over-reduction of esters | 70–75 |
COO-tBu | TFA | Slow deprotection in aliphatic esters | 80–88 |
COOBn | H₂/Pd-C | Concurrent N-debenzylation | 65–72 |
Innovative strategies employ in situ protection during reductive amination. N-methylpicolinamide acts as a directing group and transient protector, removable via hydrolysis post-alkylation [5]. This avoids discrete protection/deprotection cycles, streamlining the synthesis.
Racemic 4-(benzylamino)butanoic acid hydrochloride limits utility in enantioselective applications. Resolution techniques use chiral auxiliaries like N-acetyl-ʟ-phenylglycine, forming diastereomeric salts through crystallization. Solvent screening (ethanol/water vs. acetone/hexane) achieves 98% ee but sacrifices yield (≤35%) due to mother liquor losses [8]. Enzymatic resolution with Candida antarctica lipase B selectively hydrolyzes ethyl ester derivatives, affording (R)-enantiomers with 90% ee at 50% conversion .
Asymmetric synthesis offers superior atom economy. Chiral pool strategies employ naturally occurring amino acids: Aspartic acid derivatives undergo Curtius rearrangement to install the benzylamino group with retention of configuration. Alternatively, enantioselective hydrogenation of N-benzyliminoenol acetates using DuPhos-Rh catalysts achieves 95% ee but requires expensive ligands [8]. Organocatalytic approaches utilize ʟ-proline to catalyze Mannich reactions between benzylamine and aldehyde equivalents, though yields rarely exceed 65% for γ-amino acids .
Economic analyses favor resolution for small-scale pharmaceutical production (≤10 kg) due to lower catalyst costs. Industrial-scale manufacturing (>100 kg) adopts asymmetric hydrogenation for reduced waste and higher throughput [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: